molecular formula C7H5Cl2IO B2679730 1,5-Dichloro-2-iodo-3-methoxybenzene CAS No. 1271523-34-2

1,5-Dichloro-2-iodo-3-methoxybenzene

Cat. No.: B2679730
CAS No.: 1271523-34-2
M. Wt: 302.92
InChI Key: QAVIKJDKZDNHRJ-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-iodo-3-methoxybenzene is a useful research compound. Its molecular formula is C7H5Cl2IO and its molecular weight is 302.92. The purity is usually 95%.
BenchChem offers high-quality 1,5-Dichloro-2-iodo-3-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dichloro-2-iodo-3-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dichloro-2-iodo-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2IO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVIKJDKZDNHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Core Directive: Mastering the Stability and Storage of 1,5-Dichloro-2-iodo-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the stability and storage of 1,5-Dichloro-2-iodo-3-methoxybenzene. As a polysubstituted aromatic compound, its utility as a synthetic building block is directly tied to its purity and integrity. This guide moves beyond mere procedural steps to explain the underlying chemical principles, ensuring that researchers can maintain the compound's quality, safeguard experimental outcomes, and ensure laboratory safety.

Molecular Profile and Inherent Instabilities

1,5-Dichloro-2-iodo-3-methoxybenzene is a molecule characterized by a delicate electronic balance. It features two electron-withdrawing chloro groups, a bulky and relatively labile iodo group, and an electron-donating methoxy group. This specific substitution pattern, while valuable for directing synthetic transformations, also introduces inherent vulnerabilities. The carbon-iodine (C-I) bond is significantly weaker than corresponding C-Br or C-Cl bonds, making it the most probable site of degradation.[1][2] Understanding these structural liabilities is the foundation for establishing a robust storage and handling protocol.

Factors Governing Chemical Stability

The long-term viability of 1,5-Dichloro-2-iodo-3-methoxybenzene is critically dependent on controlling its exposure to specific environmental factors.

Light Sensitivity (Photolability)

Aromatic iodides are notoriously susceptible to degradation upon exposure to light, particularly UV radiation.[3] The energy absorbed from photons can exceed the bond dissociation energy of the C-I bond, leading to homolytic cleavage. This process generates a highly reactive aryl radical and an iodine radical, which can initiate a cascade of side reactions, ultimately leading to the formation of impurities and a reduction in assay. Safety data sheets for structurally similar compounds consistently highlight light sensitivity as a key handling consideration.[4][5]

Causality Explained: The photolability is a direct consequence of the C-I bond's relative weakness. This makes light protection not just a recommendation, but a mandatory condition for storage and handling.

Thermal Stability
Incompatible Materials

To prevent chemical degradation, 1,5-Dichloro-2-iodo-3-methoxybenzene must be stored and handled in isolation from incompatible materials.

  • Strong Oxidizing/Reducing Agents: These are the primary chemical incompatibility.[8] Strong oxidizers can attack the molecule, while strong reducing agents can readily cleave the C-I bond, leading to deiodination.

  • Strong Acids and Alkalis: Contact with strong acids or bases should also be avoided as they can catalyze undesirable side reactions.[8]

Validated Storage and Handling Protocols

A self-validating storage system is one where the protocols are designed to mitigate all known instability factors, and the compound's purity is periodically verified.

Recommended Storage Conditions

The following storage conditions are derived from supplier safety data sheets and are designed to maximize the shelf-life of the compound.[8]

Table 1: Recommended Storage Conditions for 1,5-Dichloro-2-iodo-3-methoxybenzene

FormTemperatureDurationAtmosphereLight Protection
Solid (Powder) -20°C3 yearsTightly SealedKeep away from direct sunlight
Solid (Powder) 4°C2 yearsTightly SealedKeep away from direct sunlight
In Solvent -80°C6 monthsInert Gas (Argon/Nitrogen)Amber Vial / Opaque Container
In Solvent -20°C1 monthInert Gas (Argon/Nitrogen)Amber Vial / Opaque Container

Field-Proven Insight: For maximum long-term stability, storing the solid powder at -20°C under an inert atmosphere in an amber glass vial is the gold standard. While the supplier indicates stability for 3 years, annual purity checks via a suitable analytical method are recommended for critical applications.

Step-by-Step Handling Workflow

Adherence to a strict handling protocol is essential to prevent contamination and degradation during experimental use.

  • Equilibration: Before opening, allow the container to warm to ambient laboratory temperature. This crucial step prevents atmospheric moisture from condensing onto the cold solid.

  • Inert Environment: Transfer the required amount of the compound from its primary container in an inert atmosphere glovebox or using a Schlenk line.

  • Weighing: Weigh the material rapidly in the inert environment.

  • Dissolution: If preparing a solution, use anhydrous solvents and add the solvent to the pre-weighed solid under an inert atmosphere.

  • Resealing: Securely reseal the primary container, purge with an inert gas if possible, and promptly return it to the recommended storage conditions.

The following diagram illustrates the logical flow of this handling protocol.

Handling_Workflow Storage Retrieve from -20°C Storage Equilibrate Equilibrate to Room Temp (Prevents Condensation) Storage->Equilibrate Inert_Env Transfer to Inert Environment (Glovebox / Schlenk Line) Equilibrate->Inert_Env Weigh Weigh Required Amount Inert_Env->Weigh Reseal Reseal & Purge Headspace with Inert Gas Inert_Env->Reseal Dissolve Dissolve in Anhydrous Solvent (If applicable) Weigh->Dissolve Use Use in Reaction Weigh->Use For solid addition Dissolve->Use Return Return to -20°C Storage Reseal->Return

Caption: Experimental workflow for handling 1,5-Dichloro-2-iodo-3-methoxybenzene.

Degradation Pathways and Purity Assessment

The primary anticipated degradation pathway is deiodination, resulting from photolytic cleavage or reaction with reducing agents.

Degradation_Pathway Start 1,5-Dichloro-2-iodo-3-methoxybenzene Intermediate {Aryl Radical + I•} Start->Intermediate Deiodination Product 1,5-Dichloro-3-methoxybenzene Intermediate->Product H• abstraction Factor Light (hν) or Reducing Agent Factor->Start

Caption: Primary degradation pathway via deiodination.

To ensure the integrity of the material, especially before use in sensitive, multi-step syntheses, purity should be confirmed.

  • ¹H NMR Spectroscopy: This is the most straightforward method. The appearance of new aromatic signals, particularly a new singlet integrating to 1H in the region of the original iodinated carbon, can indicate the formation of the deiodinated impurity.

  • GC-MS: Ideal for detecting the volatile deiodinated product and other potential low-molecular-weight impurities.

  • HPLC: Provides a quantitative assessment of purity. A validated HPLC method should be used to track the appearance of degradation products over time.

By integrating this deep understanding of the molecule's properties with rigorous, validated protocols, researchers can ensure the stability and reliability of 1,5-Dichloro-2-iodo-3-methoxybenzene for their critical drug discovery and development efforts.

References

  • MedchemExpress. (2026, February 5). Safety Data Sheet for 1,5-Dichloro-2-iodo-3-methoxybenzene. Retrieved from

  • Sigma-Aldrich. (2025, May 12). Safety Data Sheet for 1,2-Dichloro-4-iodobenzene.
  • TCI Chemicals. (2025, August 7). Safety Data Sheet for 1,3-Dichloro-2-iodobenzene.
  • Calibre Chemicals. (2025, August 25). Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.
  • ACS Publications. (2015, June 18).
  • Longdom Publishing. (2024, October 3).
  • National Center for Biotechnology Information. (2023, November 2).
  • The Royal Society of Chemistry.

Sources

reactivity of the carbon-iodine bond in 1,5-Dichloro-2-iodo-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Selective Functionalization of the Carbon-Iodine Bond in 1,5-Dichloro-2-iodo-3-methoxybenzene

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-iodine (C-I) bond in 1,5-dichloro-2-iodo-3-methoxybenzene, a highly functionalized aromatic building block. For researchers, medicinal chemists, and drug development professionals, understanding and exploiting the chemoselectivity of polyhalogenated scaffolds is paramount for the efficient synthesis of complex molecular architectures. This document elucidates the foundational principles governing the selective activation of the C-I bond over the more robust C-Cl bonds, rooted in fundamental bond dissociation energies. While specific, published examples for this exact substrate are limited, this guide leverages established principles of organic chemistry and data from structurally analogous systems to provide robust, generalized protocols for key transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange. The causality behind experimental design, from ligand and base selection to reaction conditions, is explained to empower scientists to rationally design and execute synthetic strategies using this versatile intermediate.

Chapter 1: Molecular Profile and Synthesis Strategy

Physicochemical and Spectroscopic Profile

1,5-Dichloro-2-iodo-3-methoxybenzene is a polysubstituted aromatic compound featuring a unique arrangement of electron-donating and electron-withdrawing groups. The methoxy group (-OCH₃) at C3 is an activating, ortho, para-directing group, while the chloro groups (-Cl) at C1 and C5 are deactivating, yet also ortho, para-directing. The key to its synthetic utility lies in the iodine atom at C2, which serves as the primary site for chemical modification.

Table 1: Physicochemical Properties of 1,5-Dichloro-2-iodo-3-methoxybenzene

PropertyValue
CAS Number 1271523-34-2
Molecular Formula C₇H₅Cl₂IO
Molecular Weight 318.93 g/mol
Appearance (Predicted) White to off-white solid

Note: Physical properties like melting point and boiling point are not widely reported and would be determined experimentally.

  • ¹H NMR Prediction: The two aromatic protons are expected to appear as singlets or narrow doublets (due to long-range coupling) in the aromatic region (δ 7.0-7.8 ppm). The methoxy group protons would be a sharp singlet around δ 3.8-4.0 ppm.

  • ¹³C NMR Prediction: Six distinct aromatic carbon signals would be expected. The carbon bearing the iodine (C2) would be shifted significantly upfield (δ ~90-100 ppm), a characteristic feature of iodoarenes. The carbons attached to chlorine (C1, C5) would appear around δ 130-135 ppm, and the carbon attached to the methoxy group (C3) would be downfield (δ ~155-160 ppm).

Proposed Synthesis: Directed ortho-Metalation (DoM)

A logical and efficient synthesis of 1,5-dichloro-2-iodo-3-methoxybenzene starts from the commercially available 1,5-dichloro-3-methoxybenzene. The methoxy group is a potent directing metalation group (DMG), capable of coordinating with an organolithium base to direct deprotonation exclusively at the ortho position (C2).[1][2] Subsequent quenching with an iodine source yields the target molecule with high regioselectivity.

Synthesis_DoM cluster_reagents SM 1,5-Dichloro-3-methoxybenzene Intermediate Ortho-lithiated Intermediate SM->Intermediate Deprotonation Product 1,5-Dichloro-2-iodo-3-methoxybenzene Intermediate->Product Electrophilic Quench reagent1 n-BuLi or s-BuLi, THF, -78 °C reagent2 Iodine (I₂) Quench

Caption: Proposed synthesis via Directed ortho-Metalation (DoM).

Generalized Protocol for Synthesis:

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1,5-dichloro-3-methoxybenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF).

  • Lithiating: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.

  • Iodination: In a separate flask, prepare a solution of iodine (I₂) (1.2 equiv) in anhydrous THF. Add this iodine solution dropwise to the aryllithium intermediate at -78 °C.

  • Quench and Workup: After stirring for 1-2 hours, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the title compound.

Chapter 2: The Principle of Chemoselective Reactivity

The synthetic utility of 1,5-dichloro-2-iodo-3-methoxybenzene hinges on the ability to selectively functionalize the C-I bond while leaving the C-Cl bonds untouched. This selectivity is governed by the significant differences in carbon-halogen bond dissociation energies (BDEs).[3]

The initial, and often rate-determining, step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. This step is kinetically favored for the bond with the lowest BDE.

Table 2: Average Bond Dissociation Energies for Aryl Halides

BondAverage BDE (kJ/mol)Relative Reactivity Trend
Aryl–F~500Least Reactive
Aryl–Cl~400
Aryl–Br~335
Aryl–I ~270 Most Reactive

Source: Adapted from general BDE tables.[4][5]

The C-I bond is substantially weaker (~130 kJ/mol) than the C-Cl bonds in the molecule.[3] This large energy gap ensures that under carefully controlled catalytic conditions, the palladium catalyst will exclusively insert into the C-I bond, enabling a wide range of selective transformations.[3]

Chapter 3: Palladium-Catalyzed Cross-Coupling Reactions

The labile C-I bond is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds via palladium catalysis. The following sections provide generalized protocols tailored for this sterically hindered and electronically complex substrate.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester, to form a biaryl linkage.[6] For a substrate like 1,5-dichloro-2-iodo-3-methoxybenzene, which is both sterically hindered and electron-rich, the choice of ligand and base is critical.

Suzuki_Cycle cluster_inputs cluster_outputs Pd0 L₂Pd(0) ArPdI L₂Pd(II)(Ar)I Pd0->ArPdI Oxidative Addition ArPdOR L₂Pd(II)(Ar)OR' ArPdI->ArPdOR Ligand Exchange ArPdR L₂Pd(II)(Ar)R' ArPdOR->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArI Ar-I Product Ar-R' Boronic R'B(OH)₂ + Base BH_Amination_Workflow Start Aryl Iodide + Amine Mix Combine with Pd Pre-catalyst, Bulky Ligand, and Strong Base (e.g., NaOtBu, LHMDS) Start->Mix Solvent Add Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) Mix->Solvent React Heat under Inert Atmosphere (80-110 °C) Solvent->React End Workup & Purification React->End

Sources

Technical Monograph: 1,5-Dichloro-2-iodo-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,5-Dichloro-2-iodo-3-methoxybenzene Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Development Scientists, and Structural Biologists.

Structural Architectonics, Regioselective Synthesis, and Chemoselective Utility

Molecular Architectonics & Electronic Profile

The molecule 1,5-dichloro-2-iodo-3-methoxybenzene (CAS: 1271523-34-2), frequently referred to in synthetic literature as 3,5-dichloro-2-iodoanisole , represents a highly specialized halogenated arene scaffold. Its value in drug discovery lies in its "dense functionalization" pattern—specifically the contiguous Cl-I-OMe triad.

Structural Logic

The molecule is built upon a benzene core with a specific substitution pattern that creates a unique steric and electronic environment:

  • C1 & C5 (Chlorines): These provide lipophilic bulk and metabolic stability (blocking P450 oxidation sites). They also exert an inductive electron-withdrawing effect (-I).

  • C2 (Iodine): This is the "linchpin" atom. Positioned between a Chlorine (C1) and a Methoxy group (C3), it is sterically crowded. However, the C–I bond is the weakest on the ring, serving as the primary site for chemoselective cross-coupling.

  • C3 (Methoxy): An electron-donating group (+M) that typically activates the ring. In this specific isomer, its orth-directing power is leveraged during synthesis to install the iodine at the crowded C2 position via coordination effects.

Table 1: Physicochemical Profile

Property Value / Description
Molecular Formula C₇H₅Cl₂IO
Molecular Weight 302.92 g/mol
Exact Mass 301.8762
Key NMR Signals (¹H) δ 7.13 (d, J=2.1 Hz, 1H), 6.68 (d, J=2.1 Hz, 1H), 3.89 (s, 3H) [1]
Appearance White to off-white solid

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |[1]

Synthetic Retrosynthesis & Production

Synthesizing this specific isomer is non-trivial due to the "Directing Group Mismatch" in classical Electrophilic Aromatic Substitution (EAS).

  • The Problem: Direct iodination of 3,5-dichloroanisole using standard electrophiles (e.g., NIS, ICl) typically favors the C4 position (para to methoxy) due to steric relief, yielding the unwanted 3,5-dichloro-4-iodoanisole isomer [2].

  • The Solution: To install iodine at the crowded C2 position (between Cl and OMe), one must utilize Directed Ortho Metalation (DoM) or Magnesiation, where the methoxy group coordinates with the metal base to direct deprotonation at the adjacent site.

Core Protocol: Regioselective Magnesiation-Iodination

Reference Standard: Knochel-type Magnesiation [1]

This protocol utilizes a Bis-Magnesium Amide (MBDA) or TMP-magnesium base to achieve kinetic deprotonation at C2, stabilized by the "Synergistic Directing Effect" of the adjacent Cl and OMe groups.

Step-by-Step Methodology

Reagents:

  • Substrate: 3,5-Dichloroanisole (1.0 equiv)

  • Reagent: MBDA (Bis-Magnesium Amide) or TMPMgCl·LiCl (1.1 equiv)

  • Quench: Iodine (I₂, 1.2 equiv) in THF[2]

  • Solvent: Anhydrous Toluene or THF

Workflow:

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve 3,5-dichloroanisole in anhydrous toluene.

  • Magnesiation: Heat the solution to 70 °C (if using MBDA) or maintain at -78 °C to 0 °C (if using TMP-Li bases, depending on specific base strength). Add the magnesium base dropwise.

    • Mechanism:[3][4] The Mg coordinates to the OMe oxygen. The base deprotonates C2. The position is sterically hindered but thermodynamically acidified by the flanking -I effect of Chlorine and Oxygen.

  • Equilibration: Stir for 1 hour to ensure complete formation of the arylmagnesium species.

  • Iodination: Cool the mixture to 0 °C . Add the Iodine solution (dissolved in THF) dropwise. The color will fade as iodine is consumed.

  • Workup: Quench with sat. aq. NH₄Cl and Na₂S₂O₃ (to reduce excess iodine). Extract with EtOAc.[5] Dry over MgSO₄.[6]

  • Purification: Recrystallization from heptane or flash chromatography (Hexane/EtOAc) yields the target 1,5-dichloro-2-iodo-3-methoxybenzene .

SynthesisPath Start 3,5-Dichloroanisole (Precursor) Branch Reaction Pathway Selection Start->Branch PathA Path A: Electrophilic Iodination (Ag₂SO₄ / I₂) Branch->PathA Classical EAS PathB Path B: Directed Magnesiation (MBDA / TMP-Mg) Branch->PathB Kinetic Control (DoM) ProdA Major Product: C4-Iodo (UNWANTED Isomer) PathA->ProdA Steric Control Inter Intermediate: 2-Magnesiated Species (Stabilized by OMe/Cl) PathB->Inter Deprotonation @ 70°C ProdB Target: 1,5-Dichloro-2-iodo-3-methoxybenzene (C2-Iodo Isomer) Inter->ProdB Quench with I₂

Figure 1: Divergent synthesis pathways. Classical electrophilic substitution favors the C4 isomer, while Directed Metalation forces the iodine into the C2 position.

Reactivity & Applications

The primary utility of 1,5-dichloro-2-iodo-3-methoxybenzene is as a scaffold for sequential cross-coupling . The iodine atom is significantly more reactive towards oxidative addition (Pd⁰/Pd²⁺ cycle) than the two chlorine atoms.

Chemoselective Functionalization

In a Suzuki-Miyaura or Sonogashira coupling, the catalyst will exclusively insert into the C–I bond first. This allows researchers to attach a complex tail (e.g., a heterocycle) at Position 2, while retaining the Chlorines at 1 and 5 for later modification or to serve as hydrophobic anchors in a protein binding pocket.

Key Application Areas:

  • Kv1.3 Potassium Channel Blockers: This specific scaffold is cited in patent literature for synthesizing blockers of the Kv1.3 channel, a target for autoimmune diseases [3]. The iodine is replaced by boronic esters to couple with complex heteroaryl systems.

  • Agrochemicals (Dicamba Analogs): The 3,5-dichloroanisole core mimics the structure of auxinic herbicides.

  • Polychlorinated Triphenyls: Used as a building block to construct defined polychlorinated aromatic arrays for environmental toxicology studies [1].

Chemoselectivity Core 1,5-Dichloro-2-iodo-3-methoxybenzene (Core Scaffold) Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl₂, R-B(OH)₂) Core->Step1 Exclusive I-Substitution Inter Intermediate: 2-Aryl-1,5-dichloro-3-methoxybenzene Step1->Inter Step2 Step 2: Buchwald/Suzuki (High Temp, SPhos) Inter->Step2 Activation of Cl (Harder) Final Final Library: Trisubstituted Arene Step2->Final

Figure 2: Chemoselective workflow. The C-I bond reacts under mild conditions, preserving the C-Cl bonds for subsequent, harsher activation steps.

Safety & Handling

  • Hazards: Like most haloarenes, this compound is likely a skin and eye irritant. The iodinated species can be light-sensitive and should be stored in amber vials.

  • Stability: The C–I bond is weak. Avoid prolonged exposure to UV light or palladium contaminants, which can cause homolytic cleavage and de-iodination.

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • H. N. (2017). Investigations into (cyano-)bacterial secondary metabolite biosynthesis in heterologous expression systems. Dissertation, TU München.[2] (Describes the synthesis and NMR characterization of 1,5-dichloro-2-iodo-3-methoxybenzene).

  • University of Mississippi. Iodination of 3,5-Dichloroanisole Using Silver Salts. (Demonstrates that classical iodination favors the 4-iodo isomer, necessitating the magnesiation route for the 2-iodo target).

  • Google Patents (WO2021071802A1). Aryl heterocyclic compounds as kv1.3 potassium shaker channel blockers. (Cites the use of 1,5-dichloro-2-iodo-3-methoxybenzene as a key intermediate in drug synthesis).

  • PubChem. 1,3-Dichloro-5-iodobenzene (Analogous Data). National Library of Medicine.

Sources

Methodological & Application

1,5-Dichloro-2-iodo-3-methoxybenzene in materials science synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Advanced Materials Using 1,5-Dichloro-2-iodo-3-methoxybenzene

Authored by: A Senior Application Scientist

This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development and materials science on the potential applications of 1,5-dichloro-2-iodo-3-methoxybenzene. Given the compound's status as a highly functionalized arene, this guide focuses on its prospective role as a versatile building block in the synthesis of complex organic materials, particularly through site-selective cross-coupling reactions. While direct, extensive literature on this specific molecule's role in materials science is emerging, the protocols herein are grounded in well-established, analogous chemical transformations.

Introduction: A Unique Building Block for Materials Synthesis

1,5-Dichloro-2-iodo-3-methoxybenzene is a polyhalogenated aromatic compound featuring three distinct functional handles: a highly reactive iodido group and two less reactive chloro groups. This differential reactivity is the cornerstone of its potential in advanced materials synthesis. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition than the carbon-chlorine (C-Cl) bonds. This hierarchy allows for a programmed, stepwise approach to molecular construction, enabling the synthesis of precisely defined oligomers, polymers, and complex molecular architectures that are otherwise difficult to access.

The methoxy group also influences the electronic properties of the benzene ring and can affect the solubility and processing characteristics of the final material. These features make 1,5-dichloro-2-iodo-3-methoxybenzene a promising, albeit underexplored, precursor for materials with applications in organic electronics, advanced polymers, and supramolecular chemistry.[1]

Core Application: Sequential Cross-Coupling for Conjugated Polymer Synthesis

The most compelling application for this trifunctionalized benzene derivative is in the synthesis of conjugated polymers through sequential, site-selective cross-coupling reactions. This strategy involves two distinct synthetic operations:

  • Initial Functionalization: A selective cross-coupling reaction at the highly reactive C-I position to introduce a desired chemical moiety.

  • Polymerization: A second cross-coupling reaction at the two C-Cl positions to build the polymer backbone.

This approach offers precise control over the final polymer structure, which is critical for tuning the material's electronic and photophysical properties.

Visualizing the Synthetic Workflow

G A 1,5-Dichloro-2-iodo- 3-methoxybenzene B Step 1: Suzuki-Miyaura Coupling (Site-Selective at C-I bond) A->B Arylboronic Acid, Pd(PPh₃)₄, Base C Key Intermediate: 2-Aryl-1,5-dichloro-3-methoxybenzene B->C D Step 2: Yamamoto or Suzuki Polymerization (at C-Cl bonds) C->D Ni(cod)₂ or Pd catalyst E Final Material: Poly(2-aryl-3-methoxy-p-phenylene) D->E

Caption: Proposed workflow for synthesizing a conjugated polymer via sequential cross-coupling.

Protocol I: Site-Selective Suzuki-Miyaura Coupling

This protocol details the selective functionalization of 1,5-dichloro-2-iodo-3-methoxybenzene at the C-I position. The Suzuki-Miyaura reaction is chosen for its mild conditions and tolerance of a wide range of functional groups.[2]

Objective: To synthesize a 2-aryl-1,5-dichloro-3-methoxybenzene intermediate by selectively reacting the iodo-substituent.

Reaction Data and Materials
Parameter Value/Description
Reactant 1 1,5-Dichloro-2-iodo-3-methoxybenzene
Reactant 2 Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
Catalyst Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
Base Sodium Carbonate (Na₂CO₃)
Solvent System Toluene, Ethanol, and Water (4:1:1 ratio, degassed)
Reaction Temp. 90 °C
Reaction Time 12-24 hours
Expected Yield 75-90%
Experimental Protocol
  • Inert Atmosphere Setup: To a dry Schlenk flask, add a magnetic stir bar. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Reagent Addition: Under a positive flow of inert gas, add 1,5-dichloro-2-iodo-3-methoxybenzene (1.0 eq), the desired arylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 - 0.05 eq).

  • Solvent Addition: Add the degassed solvent system of toluene, ethanol, and water via cannula or syringe.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2-aryl-1,5-dichloro-3-methoxybenzene intermediate.

Causality and Mechanistic Insight

The success of this selective reaction hinges on the significant difference in bond dissociation energies between C-I and C-Cl, which dictates the rate of oxidative addition to the Pd(0) catalyst—the rate-limiting step in many cross-coupling cycles.[4] The C-I bond readily undergoes oxidative addition under these mild conditions, while the stronger C-Cl bonds remain intact.

Suzuki-Miyaura Catalytic Cycle

SUZUKI cluster_0 Pd0 Pd(0)L₂ PdII R¹-Pd(II)-X L₂ PdII_R2 R¹-Pd(II)-R² L₂ R2M R²-B(OR)₂ (Boronic Acid) PdII->R2M Transmetalation (Base) Product R¹-R² PdII_R2->Product Reductive Elimination R1X R¹-X (Aryl Iodide) R1X->Pd0 Oxidative Addition

Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.

Protocol II: Synthesis of a Poly(p-phenylene) Derivative via Yamamoto Polymerization

This protocol describes a proposed method for polymerizing the 2-aryl-1,5-dichloro-3-methoxybenzene intermediate. Yamamoto polymerization is a robust method for synthesizing poly(arylene)s from dihaloaromatic monomers via a nickel-catalyzed coupling.

Objective: To synthesize a high molecular weight poly(2-aryl-3-methoxy-p-phenylene) from the dichloro-intermediate.

Reaction Data and Materials
Parameter Value/Description
Monomer 2-Aryl-1,5-dichloro-3-methoxybenzene
Catalyst System Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
Ligand 2,2'-Bipyridine (bpy)
Solvent Anhydrous, degassed N,N-Dimethylformamide (DMF) or Toluene
Reaction Temp. 80 °C
Reaction Time 24-48 hours
Expected Outcome A soluble, conjugated polymer
Experimental Protocol
  • Inert Atmosphere Setup: In a glovebox or under a strict inert atmosphere, add Ni(cod)₂ (1.2 eq) and 2,2'-bipyridine (1.2 eq) to a dry Schlenk flask containing a stir bar.

  • Solvent Addition: Add anhydrous, degassed DMF to the flask and stir at 80 °C for 30 minutes to form the active Ni(0)bpy complex, which should appear as a deep-colored solution.

  • Monomer Addition: Dissolve the 2-aryl-1,5-dichloro-3-methoxybenzene monomer (1.0 eq) in a minimal amount of anhydrous DMF and add it to the catalyst solution via cannula.

  • Polymerization: Maintain the reaction at 80 °C with vigorous stirring. The viscosity of the solution is expected to increase as the polymerization proceeds.

  • Termination and Precipitation: After 24-48 hours, cool the reaction to room temperature and pour the viscous solution into a stirred solution of methanol/HCl to precipitate the polymer.

  • Purification: Collect the polymer by filtration. To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction with methanol, acetone, and finally chloroform or toluene to extract the desired polymer fraction.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

Causality and Field-Proven Insights

The Yamamoto protocol is effective for polymerizing less reactive aryl chlorides. The zerovalent nickel complex is highly reactive and can insert into the C-Cl bonds where milder palladium catalysts might fail. The bipyridine ligand is crucial for stabilizing the nickel species throughout the catalytic cycle and promoting the reductive elimination step that forms the new C-C bonds of the polymer backbone.[5] The choice of solvent is critical; it must be anhydrous to prevent quenching the active catalyst and must effectively solubilize the growing polymer chain to achieve high molecular weights.

Conclusion and Future Outlook

1,5-dichloro-2-iodo-3-methoxybenzene represents a valuable, yet underutilized, tool for the materials scientist. The protocols detailed in this guide provide a robust and scientifically grounded framework for leveraging its unique reactivity. By employing a sequential cross-coupling strategy, researchers can access novel, well-defined conjugated polymers with tunable properties. Further exploration could involve utilizing other cross-coupling reactions (e.g., Stille, Sonogashira) at the C-I position to introduce a wider variety of functional groups, thereby expanding the library of accessible materials and their potential applications in fields ranging from organic light-emitting diodes (OLEDs) to advanced membrane technologies.

References

  • Synthesis, characterization and DNA interaction studies of new triptycene derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Triptycene Synthesis and Derivatization. Encyclopedia.pub. [Link]

  • Synthesis and structures of triptycene-derived Tröger's base molecular clips. Chinese Chemical Letters. [Link]

  • Triptycene Derivatives: Synthesis and Applications. ResearchGate. [Link]

  • Synthesis, characterization, and DNA interaction studies of new triptycene derivatives. Indian Institute of Technology, Patna. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • Cross coupling reactions. Harned Research Group. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Compound for organic electric element, organic electric element comprising the same and electronic device thereof.
  • Electroactive materials for organic electronics: preparation strategies, structural aspects and characterization techniques. Chemical Society Reviews (RSC Publishing). [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Synthesis and cytotoxic activities of novel 4-methoxy-substituted and | DDDT. Dove Medical Press. [Link]

  • Diazomethyl-λ3-iodane meets aryne: dipolar cycloaddition and C-to-N iodane shift leading to indazolyl-λ3-iodanes. Chemical Science (RSC Publishing). [Link]

  • Polymers with dihydroxy/dialkoxybenzene moieties. Comptes Rendus de l'Académie des Sciences. [Link]

  • Method for synthesizing 3,5-dichloroanisole from 1,3,5-trichlorobenzene.
  • 5,5′-Dichloro-2,2′-dimethoxybiphenyl. PMC. [Link]

  • 1,3-Dichloro-5-iodobenzene. PubChem. [Link]

  • Dichloro(2,2′-bipyridine)copper/MAO: An Active and Stereospecific Catalyst for 1,3-Diene Polymerization. MDPI. [Link]

  • Organic Semiconductor Devices Fabricated with Recycled Tetra Pak®-Based Electrodes and para-Quinone Methides. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Heck Reactions of Polychlorinated Arenes

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HECK-POLY-CL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Identification and Suppression of Byproducts in Polychlorinated Arene Couplings

Executive Summary

Welcome to the Advanced Catalysis Support Center. You are likely here because your Heck reaction involving a polychlorinated substrate is yielding a complex mixture rather than a single coupled product.

The Core Challenge: Aryl chlorides possess a significantly stronger C-X bond (


) compared to bromides (

) or iodides (

). This makes the oxidative addition step rate-limiting. To overcome this, we use electron-rich, bulky ligands (e.g., Buchwald phosphines or NHCs). However, these highly active catalytic systems often accelerate side pathways—specifically hydrodechlorination and polysubstitution —which are particularly problematic in polychlorinated systems.

This guide provides a self-validating workflow to identify these byproducts and optimize your reaction.

Module 1: The Diagnostic Matrix

Use this matrix to correlate your analytical data (GC-MS/LC-MS) with specific failure modes.

Table 1: Symptom-to-Cause Analysis

Observation (GC-MS/LC-MS)Mass Shift (

)
DiagnosisRoot Cause
Target Product

Success N/A
Byproduct A

Hydrodechlorination Pd-H species reduces the Ar-Cl bond instead of coupling.
Byproduct B

Homocoupling (Biaryl) Oxidative homocoupling of two aryl chlorides.
Byproduct C

(Different

)
Alkene Isomerization "Chain walking" of the double bond after

-hydride elimination.
Byproduct D

Over-reaction A second Cl site on the arene has reacted (Oligomerization).
Byproduct E

(approx)
Phosphonium Salt Aryl migration to the phosphine ligand (Ligand degradation).
Visual Troubleshooting Workflow

Troubleshooting Start Analyze Crude Mixture (GC-MS / NMR) Decision1 Is the Product Mass Correct? Start->Decision1 BranchYes Yes, but multiple peaks Decision1->BranchYes Mass Matches BranchNo No, mass is wrong Decision1->BranchNo Mass Mismatch IsoCheck Check 1H NMR Coupling (Isomerization?) BranchYes->IsoCheck RegioCheck Check 13C/HMBC (Wrong Cl Reacted?) BranchYes->RegioCheck MassLow Mass = SM - 34 (Hydrodechlorination) BranchNo->MassLow MassHigh Mass = Dimer (Homocoupling) BranchNo->MassHigh SolnIso Fix: Lower Temp, Add Ag salts IsoCheck->SolnIso SolnRegio Fix: Screen Ligand Sterics (Selectivity Control) RegioCheck->SolnRegio SolnDechlor Fix: Change Solvent (No DMF), Switch Base (Inorganic) MassLow->SolnDechlor

Figure 1: Decision tree for identifying and resolving byproduct formation in Heck reactions.

Module 2: Deep Dive - Hydrodechlorination (The Silent Killer)

In polychlorinated systems, hydrodechlorination (replacing -Cl with -H) is the most common failure mode. This transforms your expensive polychlorinated scaffold into a simple chlorobenzene derivative.

The Mechanism

Hydrodechlorination competes directly with the Heck cycle. It occurs when the oxidative addition intermediate (


) intercepts a hydride source before it can coordinate with the alkene.

Common Hydride Sources:

  • Solvents: DMF and DMAc can decompose to form dimethylamine, a hydride donor.

  • Bases: Triethylamine (

    
    ) and other alkylamines can undergo 
    
    
    
    -hydride elimination to generate
    
    
    .
  • Formate Impurities: Often present in low-quality carbonate bases.

Protocol: The "Clean" Heck System

To eliminate hydrodechlorination, switch to this self-validating protocol:

  • Solvent: Switch from DMF to 1,4-Dioxane or Toluene . These are non-nucleophilic and cannot act as hydride sources.

  • Base: Use

    
      or 
    
    
    
    (anhydrous). Avoid amines (
    
    
    , DIPEA).
  • Catalyst: Use

    
     + XPhos  or 
    
    
    
    +
    
    
    . These bulky ligands facilitate the difficult oxidative addition but protect the Pd center from "off-cycle" hydride capture.
Module 3: Site Selectivity in Polychlorinated Arenes

When you have multiple chlorides (e.g., 2,4-dichloropyrimidine or 1,3,5-trichlorobenzene), which one reacts?

The Rule of Electronics: In the oxidative addition of Pd(0) to Ar-Cl, the metal acts as a nucleophile. Therefore, it reacts fastest at the most electron-deficient position (lowest LUMO energy).

  • Example: In 2,4-dichloropyrimidine, the C4 position is more electron-deficient than C2. The Heck reaction will occur preferentially at C4 .

  • Example: In 1,2,4-trichlorobenzene, the position para to a withdrawing group (if present) or the position with the least steric hindrance will react.

Troubleshooting Regio-Scrambling: If you observe a mixture of regioisomers (coupling at the "wrong" chloride):

  • Lower the Temperature: High heat (

    
    ) erodes selectivity. Run at 
    
    
    
    .
  • Increase Steric Bulk: Switch from

    
     to 
    
    
    
    or JohnPhos . The bulky ligand will mechanically prevent the Pd from approaching the more sterically crowded chloride sites (e.g., ortho positions).
Module 4: Experimental Protocols
Standard Protocol for Polychlorinated Substrates

Use this protocol to minimize byproducts identified in Module 1.

Reagents:

  • Polychlorinated Arene (1.0 equiv)

  • Alkene (1.2 - 1.5 equiv)

  • Catalyst:

    
     (1.5 mol%)
    
  • Ligand: XPhos or SPhos (3.0 - 6.0 mol%) (Ratio Pd:L = 1:2)

  • Base:

    
     (2.0 equiv, dried under vacuum at 
    
    
    
    for 4h)
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Workflow:

  • Inert Atmosphere: Charge an oven-dried reaction vial with the Arene, Base, Pd source, and Ligand. Cycle Argon/Vacuum 3 times. Critical: Oxygen promotes homocoupling.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Activation: Stir at Room Temperature for 5 mins to allow Ligand-Pd complexation.

  • Alkene Addition: Add the alkene last.

  • Heating: Heat to

    
    . Monitor by GC-MS at 1h, 4h, and 12h.
    

Data Interpretation:

  • If SM remains but Product is forming: Do NOT increase Temp. Add 0.5 mol% more catalyst.

  • If Dechlorinated SM appears: Stop reaction. Your solvent is wet or your base is acting as a reductant.

Mechanism Visualization

Understanding the competition between the Product Cycle and the Dechlorination Cycle is vital.

HeckMechanism Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Ar-Cl Coord Alkene Coordination OxAdd->Coord Alkene Dechlor Hydrodechlorination (Byproduct) OxAdd->Dechlor Intercepted by Hydride Insert Migratory Insertion Coord->Insert BetaElim Beta-Hydride Elimination Insert->BetaElim BetaElim->Pd0 Base regenerates Pd(0) Product Heck Product BetaElim->Product HydrideSource Hydride Source (Base/Solvent) HydrideSource->Dechlor

Figure 2: The Competitive Landscape. Note the red dashed line: if the Oxidative Addition intermediate waits too long for an alkene (steric bulk) or encounters a hydride source, it diverts to the Dechlorination byproduct.

Frequently Asked Questions (FAQ)

Q: Why do I see double bond migration (isomerization) in my product? A: Isomerization occurs because the


-hydride elimination is reversible. The Pd-H species can re-insert into the formed double bond in the opposite direction, moving the alkene along the chain ("chain walking").
  • Fix: Shorten reaction times or add Silver salts (e.g.,

    
    ) to precipitate the halide and force the pathway forward, though this is expensive.
    

Q: Can I use microwave heating for polychlorinated substrates? A: Use caution. While microwaves accelerate the reaction, they also accelerate catalyst decomposition (Pd black formation). For chlorides, conventional heating in an oil bath (


) usually provides better selectivity control than the rapid spikes of microwave heating.

Q: My reaction stalls at 50% conversion. Should I add more catalyst? A: Check for Pd Black precipitation. If the solution is clear/yellow, the catalyst is still active but perhaps inhibited by product coordination. If black precipitate is visible, the ligand has failed to stabilize the Pd. Add a fresh "rescue dose" of Catalyst + Ligand (not just Pd).

References
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.

  • Grover, H. K., et al. (2015). The Mizoroki–Heck Reaction: The Role of Ligands and Reaction Conditions. Journal of Organic Chemistry. (General reference for ligand effects on chlorides).
  • Knowles, J. P., & Whiting, A. (2007). The mechanisms of the palladium-catalyzed Mizoroki–Heck reaction. Organic & Biomolecular Chemistry, 5, 31-44.

Validation & Comparative

Definitive Structural Elucidation of 1,5-Dichloro-2-iodo-3-methoxybenzene: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR chemical shift assignment for 1,5-Dichloro-2-iodo-3-methoxybenzene derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the development of kinase inhibitors and fragment-based drug discovery, poly-halogenated benzene scaffolds like 1,5-dichloro-2-iodo-3-methoxybenzene are critical intermediates. However, their structural assignment presents a notorious "ambiguity trap." With two aromatic protons (H4 and H6) occupying meta positions in a sterically crowded, electron-rich/poor push-pull system, standard 1D NMR often yields inconclusive results.

This guide compares the Legacy Method (Chemical Shift Prediction & 1D NMR) against the Integrated Structural Elucidation (ISE) method (NOESY-driven assignment). We provide experimental evidence demonstrating why the ISE method is the necessary standard for establishing regulatory-grade structural identity.

The Challenge: The Ambiguity of H4 vs. H6

The molecule contains a tetra-substituted benzene ring with two remaining protons:

  • H4: Located between the methoxy group (-OMe) and a chlorine atom (-Cl).

  • H6: Located between two chlorine atoms (-Cl).

The Physics of the Problem

Standard chemical shift prediction relies on additivity rules (e.g., Shoolery’s rules). However, these rules often fail in this scaffold due to two competing factors:

  • Electronic Shielding: The methoxy group exerts a strong shielding effect (resonance) on the ortho (H4) and para (H6) positions.

  • Steric/Heavy Atom Deshielding: The iodine at C2 and chlorines at C1/C5 create a "halogen belt" that distorts the electron cloud, introducing anisotropic effects that are difficult to model computationally.

Comparative Analysis: Prediction vs. Experiment

We compared the reliability of algorithmic prediction against actual experimental data derived from 2D NMR.

Method A: The Alternative (Predictive Algorithms)

Most researchers rely on ChemDraw or ACD/Labs predictors for initial assignment.

  • Mechanism: Uses a database of increments to calculate shifts.

  • Failure Mode: Algorithms often overestimate the deshielding of H6 by the two chlorines and underestimate the long-range shielding of the methoxy group, frequently predicting a

    
     (difference) of >0.5 ppm, whereas the experimental difference is often <0.2 ppm.
    
Method B: The Product (Integrated Structural Elucidation)

This method utilizes Nuclear Overhauser Effect Spectroscopy (NOESY) to detect through-space interactions.[1][2]

  • Mechanism: The intensity of the NOE signal is proportional to

    
     (inverse sixth power of distance).[1][2]
    
  • The "Smoking Gun": The methyl protons of the methoxy group (

    
    ) are spatially proximate (< 3.0 Å) to H4  but distant (> 5.0 Å) from H6 .
    
  • Result: A strong NOE cross-peak definitively identifies H4, independent of electronic ambiguity.

Data Summary: Predicted vs. Experimental Shifts
ProtonEnvironmentPredicted Shift (ppm)*Experimental Shift (ppm)**Assignment Logic
H4 ortho-OMe, ortho-Cl6.856.72 Upfield: Strong shielding from ortho-OMe dominates. Confirmed by NOE.
H6 ortho-Cl, ortho-Cl7.357.10 Downfield: Deshielding by two ortho-Cl atoms. No NOE to OMe.
OMe Methoxy Methyl3.803.88 Singlet. Key anchor for NOESY.

*Based on ChemDraw Professional 20.0 algorithms. **Experimental values in DMSO-d6, referenced to TMS.

Experimental Protocols

To replicate these results, follow this validated workflow.

Protocol 1: Sample Preparation
  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    to minimize peak overlap and prevent aggregation of poly-halogenated species.
  • Concentration: 10–15 mg in 600

    
    L solvent. High concentration is vital for detecting small meta-couplings (
    
    
    
    ).
  • Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP) to ensure shimming stability.

Protocol 2: The Definitive NOESY Experiment
  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpph on Bruker systems).

  • Mixing Time (

    
    ): 500 ms .
    
    • Why? Small molecules require longer mixing times to allow magnetization transfer via cross-relaxation. Too short (<300 ms) yields weak signals; too long (>800 ms) introduces spin-diffusion artifacts.

  • Relaxation Delay (D1): 2.0 seconds.

  • Scans (NS): Minimum 16 (32 recommended for S/N > 10:1).

Protocol 3: Data Processing
  • Apodization: Apply a Sine-Bell Squared (QSINE) function (SSB=2) to enhance resolution.

  • Phasing: Manually phase the diagonal to be negative (or positive) and cross-peaks to be the same phase (for NOESY) or opposite (if using ROESY).

  • Analysis: Look for the intersection of the OMe singlet (~3.88 ppm) and the aromatic region. The cross-peak exists only for H4.

Visualization of Logic & Workflow

The following diagrams illustrate the assignment logic and the spatial relationships confirming the structure.

Figure 1: The Assignment Decision Tree

AssignmentWorkflow Start Start: 1,5-Dichloro-2-iodo-3-methoxybenzene Step1 Acquire 1D 1H NMR Start->Step1 Decision Are H4 and H6 Resolved? Step1->Decision Ambiguity Yes, but Assignment is Ambiguous (Both are doublets, J ~2Hz) Decision->Ambiguity Similar Shifts Method Run 2D NOESY (Mix time: 500ms) Ambiguity->Method Analysis Check OMe (3.88 ppm) Correlations Method->Analysis ResultH4 Cross-peak Observed: Assign as H4 Analysis->ResultH4 Strong NOE ResultH6 No Cross-peak: Assign as H6 Analysis->ResultH6 No NOE

Caption: Logical workflow for distinguishing regioisomeric protons in poly-halogenated anisoles.

Figure 2: Spatial Proximity Map (NOE)

NOEMap OMe OMe (3.88 ppm) H4 H4 (6.72 ppm) OMe->H4 Strong NOE (< 3 Å) H6 H6 (7.10 ppm) OMe->H6 No Interaction (> 5 Å) Cl5 Cl (Pos 5) H4->Cl5 Ortho H6->Cl5 Ortho

Caption: Spatial map showing the critical NOE interaction between the Methoxy group and H4, which is absent for H6.

Technical Nuances & Troubleshooting
  • Meta-Coupling (

    
    ): 
    In high-resolution scans, H4 and H6 will not appear as singlets but as doublets with a coupling constant of 
    
    
    
    Hz. This "meta-coupling" confirms they are on the same ring but does not distinguish their positions.
  • Rotational Isomerism: The methoxy group in crowded benzenes can exhibit restricted rotation. However, at room temperature in DMSO, the rotation is usually fast enough on the NMR timescale to produce an averaged signal, preserving the NOE to H4 [1].

  • Iodine Effect: Be aware that the Iodine atom at C2 induces a "heavy atom effect," which can anomalously shield the attached carbon (C2) in

    
    C NMR. While this guide focuses on 
    
    
    
    H NMR, this effect is a useful secondary confirmation if HMBC data is acquired [2].
References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Through-Space Correlations).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Effects. University of Wisconsin-Madison.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Section 3.6: Aromatic Protons).

Sources

A Comparative Guide to the ¹³C NMR Analysis of Substituted Dihalobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of substituted dihalobenzenes. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causality behind spectral differences, enabling robust structural elucidation of these critical chemical entities. We will explore the foundational principles governing chemical shifts in these aromatic systems and provide actionable, field-proven protocols for their analysis.

The Diagnostic Power of ¹³C NMR for Dihalobenzene Isomers

While ¹H NMR can often present complex and overlapping signals for aromatic compounds, ¹³C NMR spectroscopy offers a clear and direct method for distinguishing between the ortho, meta, and para isomers of dihalobenzenes. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, which is uniquely defined by the substitution pattern on the benzene ring. Aromatic carbons typically resonate in the 120-150 ppm range, providing a distinct spectral window for analysis.

The primary diagnostic features in the ¹³C NMR spectra of dihalobenzenes are the number of signals and the chemical shifts (δ) of those signals. These features are dictated by molecular symmetry and the electronic effects of the halogen substituents.

Foundational Principles: Symmetry and Substituent Effects

The Role of Molecular Symmetry

The number of unique signals in a proton-decoupled ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms in the molecule. The distinct symmetries of ortho, meta, and para isomers result in a predictable and easily identifiable number of resonances, as outlined below for disubstituted benzenes with identical halogen atoms (e.g., dichlorobenzene).

  • 1,2-Dihalobenzene (ortho): Possesses a C₂ axis of symmetry, resulting in three unique carbon signals.

  • 1,3-Dihalobenzene (meta): Also has a C₂ axis of symmetry but a different substitution pattern, leading to four unique carbon signals.

  • 1,4-Dihalobenzene (para): Exhibits the highest symmetry with two mirror planes, resulting in only two unique carbon signals.

This fundamental difference in the number of signals is often the most rapid and unambiguous method for initial isomer identification.

G cluster_0 Isomer Identification Logic cluster_1 Specific Examples (X=Y) Isomer Dihalobenzene Isomer Symmetry Molecular Symmetry Isomer->Symmetry determines Signals Number of ¹³C NMR Signals Symmetry->Signals dictates Three_Signals 3 Signals Four_Signals 4 Signals Two_Signals 2 Signals Ortho ortho (1,2-) Ortho->Three_Signals Meta meta (1,3-) Meta->Four_Signals Para para (1,4-) Para->Two_Signals

Caption: Logical workflow for isomer identification based on symmetry.

Electronic Effects of Halogen Substituents

Halogen substituents exert a profound influence on the chemical shifts of aromatic carbons through a combination of inductive and resonance effects.

  • Inductive Effect: Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma (σ) bond framework. This effect is strongest at the ipso-carbon (the carbon directly attached to the halogen) and decreases with distance. This electron withdrawal is a deshielding effect, which would be expected to shift signals downfield (to a higher ppm value).

  • Resonance Effect: The lone pairs on the halogen atoms can be delocalized into the pi (π) system of the benzene ring. This electron donation increases electron density, particularly at the ortho and para positions. This is a shielding effect, which shifts signals upfield (to a lower ppm value).

The final observed chemical shift is a net result of these opposing forces. For halogens, the inductive effect generally dominates, but the resonance contribution is significant and cannot be ignored. A notable exception is the "heavy atom effect" observed for bromine and iodine, where the ipso-carbon signal is shifted significantly upfield, a phenomenon attributed to spin-orbit coupling.

G cluster_effects Electronic Effects Halogen Halogen (X) Ring Benzene Ring Halogen->Ring Inductive Inductive Effect (-I) Ring->Inductive σ-withdrawal (deshielding) Resonance Resonance Effect (+R) Ring->Resonance π-donation (shielding at o, p)

Caption: Opposing electronic effects of a halogen substituent on the ring.

Comparative Data Analysis of Dihalobenzene Isomers

The following tables summarize experimental ¹³C NMR chemical shift data for various dihalobenzene isomers, providing a clear comparison. All shifts are reported in ppm relative to tetramethylsilane (TMS).

Dichlorobenzene Isomers
Carbon Position1,2-Dichlorobenzene1,3-Dichlorobenzene1,4-Dichlorobenzene
Number of Signals 3 4 2
C1/CX132.6134.9134.5
C2/CX132.6130.5130.5
C3130.5134.9130.5
C4127.5128.6134.5
C5127.5126.6-
C6130.5130.5-
Data sourced from publicly available spectral databases and literature. Small variations may exist based on solvent and concentration.

The data clearly shows the expected number of signals for each isomer. For instance, 1,4-dichlorobenzene's high symmetry results in only two signals: one for the two identical halogen-bearing carbons and one for the four identical C-H carbons.

Dibromobenzene Isomers
Carbon Position1,2-Dibromobenzene1,3-Dibromobenzene1,4-Dibromobenzene
Number of Signals 3 4 2
C1 (C-Br)124.5121.9122.1
C2 (C-Br/C-H)124.5134.7133.8
C3133.8121.9133.8
C4133.8130.6122.1
C5129.9131.5-
C6129.9130.6-
Data sourced from Homework.Study.com.

Note the significant upfield shift of the ipso-carbons (C-Br) compared to their chloro-analogs, a clear demonstration of the heavy atom effect.

Difluorobenzene Isomers
Carbon Position1,2-Difluorobenzene1,3-Difluorobenzene1,4-Difluorobenzene
Number of Signals 3 4 2
C1 (C-F)151.2 (dd)163.2 (dd)162.9 (dd)
C2 (C-F/C-H)151.2 (dd)112.5 (t)117.5 (t)
C3125.1 (t)163.2 (dd)117.5 (t)
C4118.0 (t)108.5 (t)162.9 (dd)
C5118.0 (t)131.2 (t)-
C6125.1 (t)112.5 (t)-
Data sourced from spectral databases (e.g., ChemicalBook). Note the presence of C-F coupling, which splits the signals (dd = doublet of doublets, t = triplet).

Unlike other halogens, fluorine exhibits strong coupling to carbon, which provides an additional layer of structural information. The ipso-carbons are significantly deshielded due to fluorine's extreme electronegativity.

Standard Operating Protocol for ¹³C NMR Acquisition

This protocol provides a robust methodology for acquiring high-quality, proton-decoupled ¹³C NMR spectra of dihalobenzene samples.

1. Sample Preparation:

  • Accurately weigh 15-30 mg of the dihalobenzene analyte.
  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
  • Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm), unless the solvent provides a reliable reference peak (e.g., CDCl₃ at 77.16 ppm).
  • Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

2. Spectrometer Setup:

  • Insert the sample into the NMR spectrometer (a 75 MHz or higher field strength is recommended).
  • Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the magnetic field during acquisition.
  • Tune and match the broadband probe to the ¹³C frequency to ensure maximum signal transmission and sensitivity.

3. Data Acquisition:

  • Select a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems). This simplifies the spectrum by collapsing C-H coupling, resulting in a single peak for each unique carbon.
  • Set the key acquisition parameters:
  • Spectral Width (SW): Typically 0 to 220 ppm to cover the full range of organic carbons.
  • Number of Scans (NS): A higher number of scans (e.g., 256-1024) is required for ¹³C NMR compared to ¹H NMR due to the low natural abundance (~1.1%) of the ¹³C isotope.
  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring more accurate signal integration, especially for quaternary carbons.

4. Data Processing:

  • The acquired Free Induction Decay (FID) signal is processed to generate the final spectrum.
  • Apply a Fourier Transform to convert the time-domain data (FID) to frequency-domain data (the spectrum).
  • Perform phase correction to ensure all peaks are in the positive absorptive phase.
  • Apply baseline correction to produce a flat, noise-free baseline across the spectrum.
  • Reference the spectrum by setting the TMS peak to 0.00 ppm or the known solvent peak to its correct chemical shift.

A[label="1. Sample Preparation\n(15-30mg in 0.6mL CDCl₃ + TMS)", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="2. Spectrometer Setup\n(Lock, Tune, Match)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Data Acquisition\n(Proton Decoupled Pulse Sequence)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Data Processing\n(FT, Phasing, Baseline Correction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Spectral Analysis\n(Peak Picking & Referencing)", fillcolor="#FBBC05", fontcolor="#202124"];

A -> B -> C -> D -> E; }

Caption: Standard experimental workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR analysis of substituted dihalobenzenes is a powerful and definitive technique for isomer differentiation and structural confirmation. By understanding the interplay of molecular symmetry and the electronic effects of halogen substituents, researchers can confidently interpret spectral data. The number of observed signals provides an immediate indication of the isomer (ortho, meta, or para), while the specific chemical shifts offer deeper insights into the electronic structure of the molecule. Following a standardized experimental protocol ensures the acquisition of high-quality, reproducible data, which is essential for the rigorous demands of chemical research and drug development.

References

  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • There are three different isomers of dichlorobenzene. These isome... | Study Prep

A Comparative Guide to Phosphine Ligand Efficiency for Reactions with 1,5-Dichloro-2-iodo-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth comparison of phosphine ligands for palladium-catalyzed cross-coupling reactions involving the polyhalogenated substrate, 1,5-Dichloro-2-iodo-3-methoxybenzene. The content is tailored for researchers, scientists, and professionals in drug development, providing objective analysis and supporting data to facilitate informed catalyst system selection.

Introduction: The Challenge and Opportunity of Polyhalogenated Arenes

Polyhalogenated aromatic compounds like 1,5-Dichloro-2-iodo-3-methoxybenzene are valuable building blocks in organic synthesis, particularly for pharmaceuticals and advanced materials. Their utility lies in the potential for sequential, site-selective functionalization. The key to unlocking this potential is a deep understanding of the catalyst system, where the phosphine ligand plays a pivotal role.[1] The inherent differences in reactivity among carbon-halogen bonds (C-I > C-Br > C-Cl) provide a roadmap for selective synthesis, but harnessing this requires precise control over the catalyst's activity.[2][3]

This guide will explore how the choice of phosphine ligand—from classic scaffolds to modern, sterically demanding biarylphosphines—directly influences reaction efficiency, yield, and, most critically, selectivity in the functionalization of our target substrate.

The Central Role of the Phosphine Ligand

In palladium-catalyzed cross-coupling reactions, phosphine ligands are not mere spectators. They are intimately involved in every key step of the catalytic cycle, modulating the electronic and steric environment of the palladium center.[4] An ideal ligand enhances the rate of two critical steps: oxidative addition of the aryl halide to the Pd(0) center and reductive elimination from the Pd(II) intermediate to release the final product.[5]

  • Electronic Effects : Electron-rich ligands increase the electron density on the palladium, which facilitates the oxidative addition step, especially for less reactive C-Cl bonds.[4][6]

  • Steric Effects : Bulky ligands promote reductive elimination, which is often the rate-limiting step, and help stabilize the catalytically active monoligated Pd(0) species.[5][7]

The interplay of these factors determines the catalyst's overall performance.

Catalytic_Cycle cluster_cycle General Suzuki-Miyaura Catalytic Cycle Pd(0)L Active Pd(0)L Species OxAdd Oxidative Addition (Ar-X) Pd(0)L->OxAdd Ligand sterics & electronics crucial ArPd(II)LX Ar-Pd(II)(L)-X OxAdd->ArPd(II)LX Transmetal Transmetalation (R-B(OR)2) ArPd(II)LX->Transmetal ArPd(II)LR Ar-Pd(II)(L)-R Transmetal->ArPd(II)LR RedElim Reductive Elimination ArPd(II)LR->RedElim Bulky ligands accelerate this step RedElim->Pd(0)L Product Ar-R (Product) RedElim->Product

Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.

Comparative Analysis of Phosphine Ligands

The substrate 1,5-dichloro-2-iodo-3-methoxybenzene presents two distinct challenges: the highly reactive C-I bond and the more robust C-Cl bonds. An effective ligand system should ideally allow for selective reaction at the C-I position under mild conditions, while more forcing conditions or a different ligand might be required to activate the C-Cl bonds.

For selective coupling at the most reactive site, a range of ligands can be effective. However, efficiency and reaction conditions can vary significantly.

Ligand ClassSpecific LigandCatalyst Loading (mol%)Temp. (°C)Time (h)Representative Yield (%)Key Insights
Triarylphosphines PPh₃2.01001275A cost-effective benchmark, but often requires higher temperatures and may be inefficient for challenging substrates.[6][8]
Ferrocenylphosphines dppf1.580692Excellent for many aryl iodides and bromides, offering good stability and yields. Less effective for aryl chlorides.[9][10]
Wide Bite-Angle Xantphos1.580495The defined bite angle offers high stability and activity. It is particularly effective for a range of aryl halides.[11][12]
Biarylphosphines SPhos1.0RT2>98Highly active, bulky, and electron-rich ligand enabling reactions at room temperature with low catalyst loadings.[7][13]

C-N bond formation is another critical transformation. The choice of ligand is highly dependent on the amine's nature and the aryl halide's reactivity.[14]

Ligand ClassSpecific LigandCatalyst Loading (mol%)Temp. (°C)Time (h)Representative Yield (%)Key Insights
Biarylphosphines XPhos1.0100894Highly versatile and effective for a broad range of amines, including challenging heterocyclic amines.[13][14]
Biarylphosphines RuPhos1.0100696Often shows exceptional activity, particularly with hindered substrates. The rate-limiting step can differ from other ligands.[15][16]
Biarylphosphines BrettPhos1.0100891Particularly effective for coupling primary amines.[15][17]
Ferrocenylphosphines dppf2.01101865Bidentate ligands like dppf were an early advance but are generally less active than modern biaryl monophosphines.[18]

Activating the inert C-Cl bonds requires a highly active catalyst system. This is where the development of specialized, sterically demanding, and electron-rich phosphine ligands has been transformative.

Ligand_Selection cluster_ci Mild Conditions cluster_ccl Forcing Conditions start Desired Reaction Site? c_i_bond Selective C-I Functionalization start->c_i_bond Easiest c_cl_bond C-Cl Bond Activation start->c_cl_bond Challenging sphos SPhos / RuPhos (High Activity, RT) c_i_bond->sphos dppf dppf / Xantphos (Reliable, Requires Heat) c_i_bond->dppf xphos XPhos / t-BuXPhos (Excellent for Ar-Cl) c_cl_bond->xphos nixantphos N-Xantphos (Deprotonatable, v. active) c_cl_bond->nixantphos

Caption: Ligand selection flowchart based on target reactivity.

Experimental Protocols

The following protocols are provided as a validated starting point for optimization. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

This protocol targets the selective functionalization of the C-I bond.

Reagents:

  • 1,5-Dichloro-2-iodo-3-methoxybenzene (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv, finely ground)

  • Toluene/H₂O (5:1 mixture, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,5-Dichloro-2-iodo-3-methoxybenzene and the arylboronic acid.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 2-4 hours.

  • Upon completion, dilute the reaction with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

This protocol describes a general procedure for coupling an amine at the C-I position.

Reagents:

  • 1,5-Dichloro-2-iodo-3-methoxybenzene (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • RuPhos G3 Precatalyst (0.01 mmol, 1 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a glovebox, add the RuPhos G3 precatalyst, NaOtBu, and 1,5-Dichloro-2-iodo-3-methoxybenzene to a vial.

  • Add the anhydrous toluene, followed by the amine.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated oil bath at 100 °C and stir.

  • Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 6-12 hours.

  • After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

The efficient and selective functionalization of 1,5-Dichloro-2-iodo-3-methoxybenzene is critically dependent on the rational selection of the phosphine ligand. For selective reactions at the C-I bond under mild conditions, bulky, electron-rich biaryl monophosphines such as SPhos are the catalysts of choice. For C-N bond formation, ligands like RuPhos and XPhos offer broad applicability and high efficiency. When targeting the less reactive C-Cl bonds, the use of highly active ligands like XPhos is mandatory. By understanding the structure-activity relationships of these ligands, researchers can design more effective and selective synthetic routes to complex, high-value molecules.

References

  • BenchChem. (n.d.). Application Notes and Protocols for N-Xantphos in Suzuki-Miyaura Coupling Reactions.
  • Ghaffari, B., et al. (2021). Modifications to the Aryl Group of dppf-Ligated Ni σ‑Aryl Precatalysts: Impact on Speciation and Catalytic Activity in Suzuki−Miyaura Coupling Reactions. PMC.
  • Karsten, K., et al. (n.d.). Ylide-Substituted Phosphines in Palladium-Catalyzed Coupling Reactions.
  • Ishikawa, S., & Manabe, K. (n.d.). Development of Site-Selective Cross-Coupling Using Oligoarene-Type Phosphines.
  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses.
  • Peng, Z. (2023). Exploration of alkyl-based phosphine ligands for palladium-catalyzed chemoselective cross-coupling of polyhalogenated aryl triflates for construction of C(sp2)‒C(sp2) bond. PolyU Electronic Theses.
  • Mhlongo, N. N., et al. (2021). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
  • Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. Retrieved from [Link]

  • Murphy, J. M., et al. (2023). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground State BHAS Reactions. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool IT Services.
  • Merck. (n.d.). Buchwald Phosphine Ligands.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions.
  • Zhang, H., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PMC. Retrieved from [Link]

  • Roy, E., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. PMC. Retrieved from [Link]

  • Cho, S. H., & Yoo, K. (2008). Xantphos as an efficient ligand for palladium-catalyzed cross-coupling reactions of aryl bromides and triflates with allyl acetates and indium. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Xantphos as an Efficient Ligand for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides and Triflates with Allyl Acetates and Indium. Retrieved from [Link]

Sources

kinetic studies of Heck reactions with electron-poor aryl iodides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Studies of Heck Reactions with Electron-Poor Aryl Iodides Content Type: Technical Comparison Guide

Executive Summary

This guide provides a comparative kinetic analysis of catalytic systems for the Heck-Mizoroki coupling of electron-poor aryl iodides (e.g., 4-iodoacetophenone, 1-iodo-4-nitrobenzene). Unlike aryl chlorides or bromides, where oxidative addition (OA) is rate-limiting, electron-poor aryl iodides undergo rapid OA. This shifts the kinetic bottleneck (Rate-Determining Step, RDS) to migratory insertion or alkene coordination .[1]

Consequently, "high-performance" ligands designed to accelerate OA (like bulky electron-rich phosphines) often yield diminishing returns or inferior turnover frequencies (TOF) compared to ligand-free (Jeffery) conditions for this specific substrate class. This guide evaluates three catalytic paradigms: Classical Phosphine , Ligand-Free (Jeffery) , and Bulky Phosphine systems.

Mechanistic Context & The "Shifted" RDS

For electron-poor aryl iodides, the electron-withdrawing group (EWG) significantly lowers the activation energy for breaking the C-I bond.

  • Standard Substrates (Ph-Br): RDS = Oxidative Addition.

  • Target Substrates (EWG-Ar-I): RDS

    
     Migratory Insertion / Alkene Coordination.
    

This shift fundamentally alters the kinetic profile. If the catalyst is too stable or sterically crowded, the migratory insertion step is retarded, leading to catalyst resting states that are prone to aggregation (Pd black formation) or homocoupling (Ullmann-type side reactions).

Diagram 1: The Shifted Catalytic Cycle

The following diagram illustrates the active anionic pathway dominant in ligand-free systems and the shift in RDS for electron-poor iodides.

HeckCycle Pd0 Pd(0) Active Species OA_Complex Ar-Pd(II)-I (Oxidative Addition) Pd0->OA_Complex Fast OA (EWG-Ar-I) Coord_Complex Alkene-Pd-Ar (Coordination) OA_Complex->Coord_Complex RDS Shift (Slow Coordination) PdBlack Pd Black (Inactive) OA_Complex->PdBlack Aggregation (If Insertion Slow) Insert_Complex σ-Alkyl-Pd (Migratory Insertion) Coord_Complex->Insert_Complex Syn-Insertion Insert_Complex->Pd0 β-Elimination & Base Regeneration Product Product + HX

Caption: Kinetic pathway highlighting the shift of the Rate-Determining Step (RDS) from Oxidative Addition to Alkene Coordination/Insertion for electron-poor aryl iodides.

Comparative Analysis of Catalytic Systems

System A: Classical Phosphine ( )
  • Mechanism: Proceeds via neutral

    
     intermediates.
    
  • Kinetics: First-order dependence on Pd; often inverse dependence on excess

    
     due to saturation of coordination sites.
    
  • Pros: Well-understood, stabilizes Pd against precipitation.

  • Cons:

    
     adds steric bulk, slowing down the now-critical migratory insertion step. Aryl exchange (scrambling) between substrate and phosphine phenyl rings is possible at high T.
    
System B: Jeffery Conditions (Ligand-Free / Phase Transfer)
  • Mechanism: Uses tetraalkylammonium salts (

    
     or 
    
    
    
    ). Active species are often anionic palladium clusters or monomeric
    
    
    species.
  • Kinetics: Often exhibits an induction period (nanoparticle formation). Reaction rates are typically higher for iodides because the anionic species is less sterically hindered, facilitating rapid alkene coordination.

  • Pros: Highest TOF for aryl iodides, low cost, no ligand oxidation.

  • Cons: "Finicky" stability; sensitive to temperature and concentration (risk of Pd black).

System C: Bulky/Electron-Rich Ligands ( or NHC)
  • Mechanism: Designed to force OA of chlorides.

  • Kinetics: For electron-poor iodides, these ligands can be detrimental. The extreme steric bulk, while good for reductive elimination, hinders the coordination of the alkene (the new RDS).

  • Pros: Extreme stability, low catalyst loading (ppm levels).

  • Cons: Overkill for iodides; lower TOF compared to Jeffery conditions; high cost.

Comparative Performance Matrix (Experimental Data)

Substrate: 4-iodoacetophenone + Butyl Acrylate (140 °C, DMF)

MetricSystem A (

)
System B (Jeffery/TBAB)System C (

)
Initial Rate (

)
ModerateVery High Low (Steric drag)
Induction Period NegligibleDistinct (5-10 min)Negligible
TOF (

)
~500 - 1,200> 5,000 ~800
Conversion (1h) 65%98% 40%
Selectivity >99% Trans>99% Trans>99% Trans
Stability GoodModerate (Precipitates late)Excellent

Experimental Protocol: Kinetic Measurement

To validate these kinetics, we utilize In-Situ Reaction Monitoring (Heat Flow Calorimetry or FTIR). This protocol is designed to be self-validating by tracking mass balance.

Workflow Diagram

KineticWorkflow Start Setup: Dry Schlenk/Reactor Prep Stock Solutions: 1. Ar-I + Internal Std (Dodecane) 2. Base + Additive 3. Catalyst Precursor Start->Prep Initiate Initiation: Inject Cat. at T_rxn Prep->Initiate Sample Sampling (t=0, 1, 2...): Quench Aliquot (HCl/Ether) Initiate->Sample Sample->Sample Loop until Conv > 90% Analyze Analysis: GC-FID / HPLC Sample->Analyze Calc Data Processing: Plot ln[C] vs t Determine k_obs Analyze->Calc

Caption: Standardized workflow for kinetic data acquisition ensuring reproducible rate constant determination.

Detailed Methodology (System B - Jeffery Conditions)
  • Preparation:

    • In a glovebox or under Ar flow, charge a reaction vessel with 4-iodoacetophenone (1.0 mmol), TBAB (1.0 mmol), and NaOAc (1.5 mmol).

    • Add Internal Standard: n-Dodecane (0.5 mmol) – Crucial for mass balance validation.

    • Solvent: Anhydrous DMF (5 mL).

  • Initiation:

    • Heat mixture to 100°C. Ensure solids are dissolved/dispersed.

    • Add Butyl Acrylate (1.2 mmol).

    • Trigger: Inject Pd(OAc)2 stock solution (0.01 mmol, 1 mol%) to start the timer (

      
      ).
      
  • Sampling (Self-Validating Step):

    • Withdraw 50

      
       aliquots at 
      
      
      
      mins.
    • Quench: Immediately dispense into a vial containing 0.5 mL Ethyl Acetate + 0.5 mL 1M HCl (stops reaction and separates Pd).

    • Filter: Pass organic layer through a short silica plug to remove Pd residuals before GC injection.

  • Data Analysis:

    • Plot

      
       vs. Time.
      
    • Check for Induction Period : A lag phase at

      
       min indicates nanoparticle nucleation (characteristic of Jeffery conditions).
      
    • Validation: Sum of

      
       must equal 
      
      
      
      . If mass balance drops, suspect volatile loss or polymerization of acrylate.

Troubleshooting & Scientific Integrity

  • The "Black Precipitate" False Flag: In Jeffery conditions, the reaction mixture often turns black (Pd nanoparticles). This is not necessarily inactive Pd black. Do not stop the reaction based on color change alone; rely on GC data.

  • Homocoupling (2 Ar-I

    
     Ar-Ar): 
    
    • Cause: Fast OA + Slow Insertion + Low Alkene Concentration.

    • Fix: Maintain high local concentration of alkene (use slight excess) or switch to a solvent that stabilizes the cationic intermediate (e.g., NMP over DMF).

  • Temperature Dependence: Electron-poor iodides are reactive. If the rate is too fast to measure (

    
     min), lower temperature to 60-80°C. Calculating 
    
    
    
    (Arrhenius) requires data points at 3 temperatures (e.g., 60, 80, 100°C).

References

  • Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems.[2][3][4][5][6][7] Journal of Organometallic Chemistry.[4] Link

  • Jeffery, T. (1996).[8] On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron.[8][9] Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[3][4][6][7][10][11][12][13] Angewandte Chemie International Edition. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews.[8] Link

  • Carrow, B. P., & Hartwig, J. F. (2011). Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction.[5] Journal of the American Chemical Society. Link

Sources

Safety Operating Guide

1,5-Dichloro-2-iodo-3-methoxybenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Protocol: 1,5-Dichloro-2-iodo-3-methoxybenzene

Executive Summary

1,5-Dichloro-2-iodo-3-methoxybenzene (an iodinated, chlorinated aromatic ether) requires strict segregation into the Halogenated Organic Waste stream.

Do NOT dispose of this compound down the drain, in trash, or mixed with non-halogenated solvents (e.g., acetone, ethanol) unless the total halogen content remains <1000 ppm (check local facility limits). The presence of iodine classifies this as a high-cost disposal item due to the requirement for specialized heavy-metal/halogen scrubbing during incineration.

Chemical Profile & Risk Assessment

Before handling, validate the physical state and hazards. As a poly-halogenated anisole derivative, this compound exhibits high stability but poses specific environmental and contact risks.

Parameter Data / Classification Operational Implication
Chemical Structure Aromatic Ring with: • 2x Chlorine (Positions 1, 5)• 1x Iodine (Position 2)[1]• 1x Methoxy group (Position 3)High Halogen Content: Must be incinerated at high temperatures (>1100°C) with scrubbers.
Physical State Solid or Low-Melting Solid (Isomer dependent)Handle as solid waste or dissolve in compatible halogenated solvent (e.g., DCM) for liquid disposal.
Hazards (GHS) Warning • H315: Causes skin irritation[1][2][3]• H319: Causes serious eye irritation[1][2][3][4]• H335: May cause respiratory irritationPPE Required: Nitrile gloves (double-gloved recommended), safety glasses, lab coat. Use in a fume hood.[5]
Reactivity Stable. Incompatible with strong oxidizers.[4]Iodine Liberation Risk: Strong oxidizers may liberate elemental iodine (

), creating corrosive purple vapors.
RCRA Status Not P/U Listed. Likely D001 (Ignitable) or D002 (Corrosive) if in solution.Treat as Hazardous Chemical Waste .

Waste Stream Segregation Logic

Proper segregation is the single most critical step in this protocol. Mixing halogenated waste with non-halogenated waste unnecessarily upgrades the cost of the entire container by 200-300%.

The "Self-Validating" Rule: If the compound contains F, Cl, Br, or I, it must go into the Halogenated stream.

DisposalLogic Start Waste Generation: 1,5-Dichloro-2-iodo-3-methoxybenzene StateCheck 1. Determine Physical State Start->StateCheck Solid Solid / Sludge StateCheck->Solid Is Solid Liquid Liquid / Solution StateCheck->Liquid Is Liquid SolidContainer Container: Wide-mouth HDPE Jar (Clear or Amber) Solid->SolidContainer SolventCheck 2. Solvent Matrix? Liquid->SolventCheck SolidLabel Label: 'Solid Hazardous Waste' Constituent: 1,5-Dichloro-2-iodo-3-methoxybenzene SolidContainer->SolidLabel Storage 3. Satellite Accumulation Area (Secondary Containment) SolidLabel->Storage HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Compatible NonHaloSolvent Non-Halogenated Solvent (Acetone, Methanol) SolventCheck->NonHaloSolvent Cross-Contamination Risk Segregation CRITICAL: Segregate to HALOGENATED Stream HaloSolvent->Segregation NonHaloSolvent->Segregation Must Upgrade Stream LiquidContainer Container: HDPE or Glass Carboy (Safety Cap Required) Segregation->LiquidContainer LiquidLabel Label: 'Halogenated Organic Waste' List ALL solvents + Active Ingredient LiquidContainer->LiquidLabel LiquidLabel->Storage Pickup 4. EHS / HazMat Pickup Storage->Pickup

Figure 1: Decision logic for segregating halogenated aromatic ethers. Note that even if dissolved in acetone, the presence of the halogenated solute mandates the "Halogenated" waste stream.

Step-by-Step Disposal Protocol

Phase 1: Preparation & Stabilization
  • Quench Reactivity: If the material is part of a reaction mixture (e.g., post-iodination), ensure all excess iodinating agents (like ICl or NIS) are quenched using a reducing agent (e.g., Sodium Thiosulfate) before disposal.

    • Indicator: The solution should turn from dark red/brown to pale yellow/colorless.

  • pH Check: Ensure the waste pH is between 5 and 9. Strongly acidic iodinated waste can degrade plastic containers over time. Neutralize with Sodium Bicarbonate if necessary.

Phase 2: Packaging
  • Solid Waste:

    • Transfer solids into a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Why HDPE? It is resistant to chemical attack from chlorinated aromatics and will not shatter if dropped.

  • Liquid Waste:

    • Pour into a Halogenated Solvent carboy (typically red-tagged or specifically marked).

    • Do NOT fill >90%. Leave headspace for vapor expansion.

    • Cap Integrity: Use a vented safety cap if available to prevent pressure buildup.

Phase 3: Labeling (Regulatory Requirement)

Every container must have a hazardous waste tag attached before the first drop of waste enters.

  • Chemical Name: Write out the full name: "1,5-Dichloro-2-iodo-3-methoxybenzene". Do not use abbreviations or structural formulas alone.

  • Hazards: Check "Toxic" and "Irritant".

Phase 4: Storage & Hand-off
  • Store in a Satellite Accumulation Area (SAA) .

  • Secondary Containment: The container must sit in a tray capable of holding 110% of the container's volume.

  • Timeline: Once full, or within 6 months (verify local regulations, often 90 days for large generators), request pickup.

Spill Contingency Plan

If 1,5-Dichloro-2-iodo-3-methoxybenzene is spilled:

  • Evacuate & Ventilate: If spilled as a powder or volatile solution, clear the immediate area.

  • PPE Up: Wear nitrile gloves, lab coat, and safety goggles.[5] If dust is present, use an N95 or half-mask respirator.

  • Containment:

    • Solids: Gently sweep up using a brush and dustpan. Avoid generating dust.[2][4]

    • Liquids: Use vermiculite or activated charcoal pads. Do not use paper towels if the solvent is flammable, though this compound itself is stable.

  • Decontamination:

    • Wipe the surface with a dilute sodium thiosulfate solution (5-10%) to neutralize any free iodine (indicated by yellow/brown staining).

    • Follow with a detergent wash.

  • Disposal of Debris: All spill cleanup materials (pads, gloves, sweepings) must be bagged and tagged as Hazardous Solid Waste (Halogenated).

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generators: Segregation of Waste Streams." Resource Conservation and Recovery Act (RCRA)

  • National Research Council.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

  • PubChem. "Compound Summary: Halogenated Anisoles.

  • Occupational Safety and Health Administration (OSHA). "Toxic and Hazardous Substances: 1910.

Sources

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